(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride
CAS No.: 1050075-94-9
Cat. No.: VC7425765
Molecular Formula: C13H20ClNO3
Molecular Weight: 273.76
* For research use only. Not for human or veterinary use.
![(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride - 1050075-94-9](/images/structure/VC7425765.png)
Specification
CAS No. | 1050075-94-9 |
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Molecular Formula | C13H20ClNO3 |
Molecular Weight | 273.76 |
IUPAC Name | N-[(2,4,5-trimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride |
Standard InChI | InChI=1S/C13H19NO3.ClH/c1-5-6-14-9-10-7-12(16-3)13(17-4)8-11(10)15-2;/h5,7-8,14H,1,6,9H2,2-4H3;1H |
Standard InChI Key | ZAZMIAGGEIZVPE-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1CNCC=C)OC)OC.Cl |
Introduction
Hypothetical Synthesis Pathways
While no direct synthesis is documented, analogous compounds (e.g., propyl or methyl derivatives) are synthesized via:
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Alkylation of Benzyl Chlorides:
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Reaction of 2,4,5-trimethoxybenzyl chloride with allylamine in the presence of a base (e.g., NaOH).
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Solvents: Dichloromethane or toluene under reflux.
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Salt Formation:
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Treatment with hydrochloric acid to precipitate the hydrochloride salt.
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Key Challenges in Research
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Lack of Direct Data: No peer-reviewed studies specifically on this compound were identified.
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Structural Analogues: Activity may vary significantly with substitution patterns (e.g., 2,4,5- vs. 3,4,5-trimethoxy).
Comparative Analysis of Analogues
Research Gaps and Recommendations
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Synthetic Studies: Prioritize optimizing reaction conditions for allylamine derivatives.
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Biological Screening: Evaluate cytotoxicity, tubulin inhibition, and antimicrobial activity in vitro.
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Structural Modifications: Explore substituent effects on potency and selectivity.
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